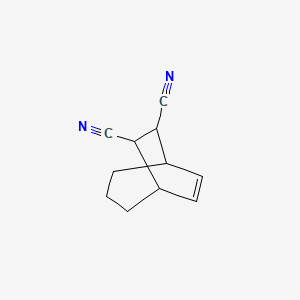

Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile is a bicyclic compound characterized by a unique bridge structure (3.2.2) and two nitrile groups at positions 6 and 5. This compound has been synthesized via methods involving Diels-Alder reactions and oxidative coupling, as reported in studies focused on rigid spiro systems and anticancer agent development . Its structure imparts distinct stereochemical and electronic properties, making it a candidate for pharmaceutical and materials science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile can be achieved through several methods. One common approach involves the reaction of cycloheptadiene with maleic anhydride to form bicyclo[3.2.2]non-8-ene-6,7-dicarboxylic anhydride, which is then converted to the dicarbonitrile derivative . Another method involves the elimination of p-bromobenzenesulphonic acid from the mixed p-bromobenzenesulphonates of dimethyl 3-hydroxybicyclo[3.2.2]nona-6,8-diene-6,7-dicarboxylates .

Industrial Production Methods

Industrial production methods for bicyclo(32

Chemical Reactions Analysis

Types of Reactions

Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The nitrile groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile involves its interaction with various molecular targets. The nitrile groups can form interactions with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. The pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Bicyclic Compounds

Bridge Configuration and Ring Strain

The bridge configuration (denoted as [m.n.p]) significantly influences reactivity and stability:

- Bicyclo[2.2.1] Systems : Smaller bridges (e.g., [2.2.1] in bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile) introduce higher ring strain, enhancing reactivity in cycloaddition and substitution reactions .

- Bicyclo[2.2.2] Systems : Larger bridges (e.g., [2.2.2] in bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile) reduce strain, favoring thermodynamic stability and predictable stereochemical outcomes in amine addition reactions .

- Bicyclo[3.2.2] Systems : The intermediate bridge size balances moderate strain and stability, enabling applications in rigid spiro systems and natural product synthesis .

Substituent Effects

The number and position of nitrile groups modulate electronic and steric properties:

Research Findings and Data Tables

Thermodynamic and Kinetic Data

Biological Activity

Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound features a bicyclic structure with two cyano groups that may contribute to its reactivity and biological interactions. The molecular formula is C10H10N2, and it exhibits characteristics typical of bicyclic compounds, including rigidity and the potential for diverse interactions with biological targets.

Biological Activity Overview

Research indicates that bicyclic compounds often exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific activity of this compound has been explored in several studies:

- Anticancer Activity : Studies have shown that related bicyclic compounds can inhibit cancer cell proliferation by interfering with key cellular pathways involved in tumor growth.

- Inhibition of Protein Accumulation : Related structures have demonstrated the ability to inhibit hypoxia-inducible factor (HIF)-1α protein accumulation under hypoxic conditions, suggesting a potential mechanism for anti-cancer activity through oxygen-independent proteasomal degradation .

1. Anticancer Potential

A study on similar bicyclic compounds revealed their efficacy against various cancer cell lines, with IC50 values indicating potent inhibition of cell growth. For instance, one compound from the bicyclo family showed an IC50 of 3.0 μM against HeLa cells, highlighting the potential for developing new anticancer agents based on this structural framework .

2. Mechanistic Insights

The mechanism through which bicyclic compounds exert their effects often involves modulation of key signaling pathways:

- HIF-1α Inhibition : The inhibition of HIF-1α accumulation was linked to enhanced proteasomal degradation mechanisms, a critical pathway in cancer biology .

- Cell Cycle Regulation : Similar compounds have been noted to induce apoptosis in cancer cells by disrupting cell cycle progression.

Data Tables

The following table summarizes the biological activities observed in studies involving bicyclic compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via cycloaddition reactions or intramolecular oxidative coupling. For example, cycloaddition of cyclobutene-1,2-dicarbonitrile with diazomethane or ethyl diazoacetate yields bicyclic nitriles under controlled conditions . Intramolecular enol oxidative coupling has also been optimized to construct the bicyclo[3.2.2] framework, achieving high yields (up to 82%) despite diastereomeric challenges. Key variables include solvent polarity, temperature (e.g., 0–25°C for cycloadditions), and catalysts (e.g., UV irradiation for dimerization). Competing dimerization processes can reduce yields, necessitating precise stoichiometric control .

Q. What spectroscopic techniques are recommended for structural elucidation of bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the bicyclic scaffold and nitrile group positions. Infrared (IR) spectroscopy identifies C≡N stretches (~2200 cm⁻¹). Mass spectrometry (MS) validates molecular weight (170.21 g/mol for C₁₁H₁₀N₂) . For derivatives like spiro systems, X-ray crystallography or NOE experiments may resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can competing dimerization processes be minimized during cycloaddition reactions involving bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile precursors?

Dimerization of cyclobutene-1,2-dicarbonitrile (a precursor) competes with cycloaddition. Strategies include:

- Using excess diazomethane or ethyl diazoacetate to drive cycloaddition kinetics.

- Lowering reaction temperature to reduce dimerization rates.

- Employing UV light selectively to activate specific pathways . Monitoring reaction progress via TLC or in-situ NMR helps optimize conditions.

Q. What computational methods are suitable for predicting the reactivity and regioselectivity of bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile in cycloaddition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals (FMOs) to predict regioselectivity. For example, Fukui indices identify electrophilic/nucleophilic sites on the bicyclic framework. Molecular dynamics simulations can further assess steric effects in strained systems .

Q. How can researchers address diastereomeric ratio challenges in spiro[bicyclo[3.2.2]nonane] system synthesis?

The intramolecular enol oxidative coupling method produces spiro systems with moderate diastereoselectivity. Improving selectivity may involve:

- Chiral auxiliaries or catalysts to bias transition states.

- Solvent engineering (e.g., polar aprotic solvents to stabilize intermediates).

- Post-synthetic chromatographic separation (e.g., HPLC with chiral columns) .

Q. How should researchers reconcile contradictory data on synthetic yields reported for bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile derivatives?

Yield variations often arise from differing purification methods (e.g., crystallization vs. chromatography) or subtle changes in reaction scales. Reproducing protocols with strict control of moisture, oxygen, and reagent purity is essential. Comparative studies using standardized conditions (e.g., identical catalysts, solvents) can resolve discrepancies .

Q. Methodological Tables

Table 1. Synthetic Yields Under Varied Conditions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cycloaddition (diazomethane) | 0°C, CH₂Cl₂, 12 hr | 65–70 | |

| Oxidative Coupling | RT, DMF, 24 hr | 82 | |

| Dimerization | UV light, THF, 6 hr | 45 |

Table 2. Key Spectroscopic Data for Structural Confirmation

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR | δ 2.5–3.5 (bridgehead protons) | |

| ¹³C NMR | δ 115–120 (nitrile carbons) | |

| IR | ~2200 cm⁻¹ (C≡N stretch) |

Properties

CAS No. |

6622-00-0 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile |

InChI |

InChI=1S/C11H12N2/c12-6-10-8-2-1-3-9(5-4-8)11(10)7-13/h4-5,8-11H,1-3H2 |

InChI Key |

LYMMQARIUAOJJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C=CC(C1)C(C2C#N)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.